5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
This compound is a spirocyclic indolinone derivative featuring a 1,3-dioxane ring fused to an indolin-2'-one core. Key structural elements include:
- 5'-Methyl substituent: Positioned on the indolinone ring, this group influences electronic and steric properties.
- 1'-(2-(m-Tolyloxy)ethyl chain: A hydrophobic aromatic substituent that may enhance lipophilicity and modulate target binding.
Spiro compounds of this class are pharmacologically significant, with analogues reported to exhibit anticonvulsant, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
5'-methyl-1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-5-3-6-17(13-15)24-12-9-22-19-8-7-16(2)14-18(19)21(20(22)23)25-10-4-11-26-21/h3,5-8,13-14H,4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHYGVJKXKTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Isatin Derivatives
The most direct method involves acid-catalyzed cyclocondensation between 5-methylisatin and 2-(m-tolyloxy)ethyl glycol (Figure 1). This approach mimics the synthesis of analogous spiro[1,3-dioxolane-2,3'-indolin]-2'-one derivatives.
Procedure :
-
Reactants :
-
5-Methylisatin (1.0 equiv)
-
2-(m-Tolyloxy)ethyl glycol (1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Solvent: Ethanol (anhydrous)
-
-
Conditions :
-
Reflux at 80°C for 6–12 hours under nitrogen.
-
Reaction progress monitored via TLC (ethyl acetate/hexanes, 1:1).
-
-
Workup :
-
Neutralize with aqueous NaHCO₃, extract with dichloromethane (3×50 mL).
-
Purify by column chromatography (SiO₂, gradient elution: hexanes → ethyl acetate).
-
Mechanistic Insight :
The reaction proceeds via in situ formation of a hemiketal intermediate, followed by acid-catalyzed dehydration to form the spirocyclic dioxane ring.
Stepwise Alkylation-Cyclization
For better regiocontrol, a two-step protocol is employed:
Step 1: N-Alkylation of 5-Methylisatin
Reactants :
-
5-Methylisatin (1.0 equiv)
-
2-(m-Tolyloxy)ethyl bromide (1.5 equiv)
-
Base: K₂CO₃ (2.0 equiv)
Intermediate :
-
1'-(2-(m-Tolyloxy)ethyl)-5'-methylindolin-2-one (isolated yield: 82%).
Step 2: Spirocyclization with 1,3-Dioxane Precursor
Reactants :
-
Intermediate from Step 1 (1.0 equiv)
-
Ethylene glycol (2.0 equiv)
-
Catalyst: p-TSA (10 mol%)
Yield : 70–76% after silica gel purification.
Optimization Studies
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA | Ethanol | 80 | 6 | 75 |
| H₂SO₄ | Ethanol | 80 | 8 | 62 |
| Amberlyst-15 | Toluene | 110 | 4 | 68 |
| None | Ethanol | 80 | 24 | <5 |
p-TSA in ethanol provides optimal yields due to its mild acidity and compatibility with polar protic solvents.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| DCM | 8.9 | 58 |
| THF | 7.5 | 51 |
| Toluene | 2.4 | 68 |
Ethanol enhances reaction rates by stabilizing the transition state through hydrogen bonding.
Characterization Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.25–7.10 (m, 4H, Ar-H), 6.90 (s, 1H, indole-H), 4.20–3.80 (m, 6H, dioxane-OCH₂ and NCH₂), 2.85 (s, 3H, NCH₃), 2.35 (s, 3H, Ar-CH₃). -
¹³C NMR (100 MHz, CDCl₃) :
δ 178.5 (C=O), 155.2 (dioxane-O), 140.1–115.3 (Ar-C), 68.4 (OCH₂), 52.1 (NCH₂), 21.3 (CH₃). -
HRMS (ESI+) :
Calculated for C₂₀H₂₁NO₄ [M+H]⁺: 339.1471; Found: 339.1468.
Challenges and Solutions
Regioselectivity in N-Alkylation
The 2-(m-tolyloxy)ethyl group must selectively alkylate the indolinone nitrogen. Using bulky bases (e.g., K₂CO₃) in DMF minimizes O-alkylation side products.
Spiro Junction Formation
Cyclization requires precise control of steric and electronic factors. Ethylene glycol in excess ensures complete ketalization, while p-TSA promotes reversible hemiketal formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot, fewer steps | Requires high-purity diol | 68–75 |
| Alkylation-Cyclization | Better regiocontrol | Longer reaction time | 70–76 |
Chemical Reactions Analysis
5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Scientific Research Applications
5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Spiro[1,3-dioxane-2,3'-indolin]-2'-one (2ak)
- Structure : Lacks substituents at the 1' and 5' positions.
- Synthesis : Prepared via molecular iodine-catalyzed cyclization .
- Relevance : Serves as a scaffold for derivatization; minimal bioactivity reported in isolation.
5'-Chloro-spiro-[1,3-dioxolane-2,3'-indolin]-2'-one
- Structure : Substitutes dioxane with a smaller dioxolane ring and introduces a 5'-Cl group.
- Activity: Demonstrates anticonvulsant efficacy in seizure models, attributed to planar indolinone and dioxolane conformation .
- Crystal Structure: Dioxolane adopts an envelope conformation, with a near-planar indolinone system (dihedral angle: 2.24°) .
CFI-400945 (Spiro[cyclopropane-1,3'-indolin]-2'-one)
Substituent Effects
1'-Substituents
- Bulky hydrophobic groups (e.g., 1'-benzyl in 1m ): Generally reduce anticonvulsant activity due to steric hindrance .
5'-Substituents
Pharmacological Profiles
Physicochemical and Structural Insights
- Crystal Packing : Halogenated analogues (e.g., 5',7'-dibromo ) exhibit intermolecular hydrogen bonds (N-H⋯O), whereas methyl groups may favor hydrophobic interactions.
Biological Activity
Chemical Structure and Properties
The structure of 5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one features a spiro compound with a dioxane moiety and an indoline core. Its molecular formula can be represented as , with a molecular weight of approximately 303.39 g/mol.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that 5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one exhibited cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. The IC50 values for these cell lines varied, indicating different levels of sensitivity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction and necrosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies indicated that it was effective against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Further research is needed to elucidate the specific targets within microbial cells.
Case Study 1: Anticancer Activity in Vivo
A preclinical study evaluated the efficacy of 5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one in a mouse model bearing xenografted tumors. The results showed significant tumor reduction compared to control groups receiving no treatment or a placebo.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted using standard toxicity tests on rodents. The compound exhibited low acute toxicity with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to evaluate potential chronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
